N-(2-cyanophenyl)-2-ethoxyacetamide
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Overview
Description
N-(2-cyanophenyl)-2-ethoxyacetamide: is an organic compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various heterocyclic compounds. The presence of both cyano and amide functional groups makes this compound highly reactive and versatile in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanophenyl)-2-ethoxyacetamide typically involves the reaction of 2-cyanophenylamine with ethyl 2-bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbon atom of the bromoacetate, leading to the formation of the desired product .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: N-(2-cyanophenyl)-2-ethoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-cyanophenyl)-2-ethoxyacetamide is used as an intermediate in the synthesis of heterocyclic compounds, which are important in medicinal chemistry for developing new drugs .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as enzyme inhibitors and receptor modulators .
Industry: The compound is used in the production of agrochemicals and dyes. Its reactivity makes it a valuable intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-2-ethoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or coordinate with metal ions, while the amide group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
- N-(2-cyanophenyl)-N-phenylacetamide
- 2-(2-cyanophenyl)-N-phenylacetamide
- N-(benzothiazol-2-yl)-2-cyanoacetamide
Uniqueness: N-(2-cyanophenyl)-2-ethoxyacetamide is unique due to the presence of the ethoxy group, which can influence its reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and facilitate its interaction with biological targets, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-2-ethoxyacetamide |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-8-11(14)13-10-6-4-3-5-9(10)7-12/h3-6H,2,8H2,1H3,(H,13,14) |
InChI Key |
WCIHSCLEAAJWQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)NC1=CC=CC=C1C#N |
Origin of Product |
United States |
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